tert-Butyl 3-(6-methoxypyridin-3-yl)propanoate

Vue d'ensemble

Description

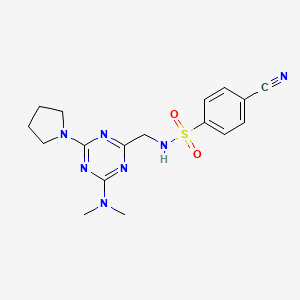

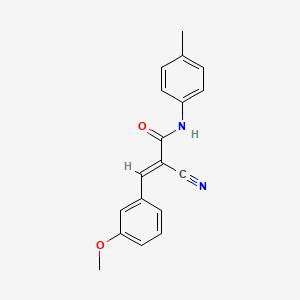

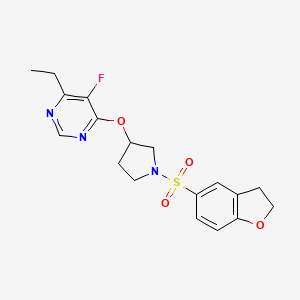

Tert-butyl 3-(6-methoxypyridin-3-yl)propanoate is a chemical compound with the CAS Number: 1956331-27-3 . It has a molecular weight of 237.3 and its IUPAC name is tert-butyl 3-(6-methoxypyridin-3-yl)propanoate . The compound is typically stored at room temperature and is in liquid form .

Molecular Structure Analysis

The InChI code for tert-butyl 3-(6-methoxypyridin-3-yl)propanoate is 1S/C13H19NO3/c1-13(2,3)17-12(15)8-6-10-5-7-11(16-4)14-9-10/h5,7,9H,6,8H2,1-4H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis

Tert-butyl 3-(6-methoxypyridin-3-yl)propanoate is a liquid at room temperature . It has a molecular weight of 237.3 .Applications De Recherche Scientifique

Solar Cell Enhancements : A study highlighted the role of tert-butylpyridine derivatives in improving the performance of dye-sensitized TiO2 solar cells. The addition of 4-tert-butylpyridine to redox electrolytes led to a significant increase in the open-circuit potential, attributed to a shift in the TiO2 band edge and an increase in electron lifetime (Boschloo, Häggman, & Hagfeldt, 2006).

Food Chemistry : Tert-butylhydroquinone, a related compound, is used as a synthetic phenolic antioxidant in food. Its quantification in dry foods was investigated, highlighting its regulated use in various food products (Perrin & Meyer, 2002).

Medical Diagnostics : In medical diagnostics, the tert-butyldimethylsilyl derivatives of certain compounds have been used for the profiling of catecholamine metabolites in urine. This is crucial for diagnosing and monitoring patients with functional tumors and certain metabolic disorders (Muskiet, Stratingh, Stob, & Wolthers, 1981).

Antioxidant Research : The antioxidant activities of various tert-butylphenol and catechol derivatives, including their hydrogen-atom donating activities, have been studied. This research is important for understanding the chemical behavior of antioxidants in different environments (Barclay, Edwards, & Vinqvist, 1999).

Biosynthesis : The compound has been used in biosynthesis studies. For example, the whole-cell biosynthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, a key intermediate for the synthesis of certain statins, was enhanced by using organic solvents in the reaction system (Liu et al., 2018).

Chemical Synthesis : In chemical synthesis, tert-butyl 3,3-diarylpropanoates, derived from tert-butyl esters, have been prepared using a rhodium-catalyzed conjugate addition process. This method is useful for creating enantioenriched compounds, which are important in various chemical syntheses (Paquin, Stephenson, Defieber, & Carreira, 2005).

Pharmaceutical Research : Tert-butyl ester derivatives have been studied for their potential as pharmaceutical compounds. For instance, a study identified a potent and selective antagonist of a specific receptor, indicating its potential application in treating osteoporosis (Hutchinson et al., 2003).

Material Science : Tert-butyl derivatives have also been used in material science, such as in the synthesis of branched acrylic copolymers through a process known as RAFT (reversible addition fragmentation chain transfer) polymerization. This technique is significant in the field of polymer chemistry for creating materials with specific properties (Vo, Rosselgong, Armes, & Billingham, 2007).

Safety and Hazards

Propriétés

IUPAC Name |

tert-butyl 3-(6-methoxypyridin-3-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-13(2,3)17-12(15)8-6-10-5-7-11(16-4)14-9-10/h5,7,9H,6,8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSAQDFRYXBSRNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC1=CN=C(C=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(4-Methoxyphenyl)methyl]-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2735426.png)

![1-(4-Bromophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2735430.png)

![5-Bromo-2-[[1-(pyridin-2-ylmethyl)piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2735433.png)

![N-(naphthalen-1-yl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2735440.png)

![2-[(2-ethylphenyl)amino]-N-(4-fluorobenzyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2735442.png)

![3-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2735444.png)